1-(2,4-dichlorobenzyl)-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Description
This compound belongs to the pyridinecarboxamide family, characterized by a 2-oxo-1,2-dihydro-3-pyridine core. Key structural features include:
- Benzyl substituent: A 2,4-dichlorobenzyl group at position 1 of the pyridine ring, contributing to lipophilicity and steric bulk.
The dichlorobenzyl moiety enhances metabolic stability and membrane permeability, while the dimethoxyphenyl group may facilitate interactions with polar biological targets.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-(3,5-dimethoxyphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O4/c1-28-16-9-15(10-17(11-16)29-2)24-20(26)18-4-3-7-25(21(18)27)12-13-5-6-14(22)8-19(13)23/h3-11H,12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBZPECRMOZFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 1-(2,4-dichlorobenzyl)-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, primarily targets lung cancer A549 cells . The A549 cell line is a model system for the type II pulmonary epithelial cell and is widely used in cancer research.
Mode of Action
The compound interacts with its target cells by inhibiting their proliferation
Result of Action
The primary result of the compound’s action is the inhibition of proliferation in lung cancer A549 cells . This suggests that the compound may have potential therapeutic applications in the treatment of lung cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The table below summarizes structural variations and properties of analogous compounds:
*Calculated molecular weight based on formula C₂₁H₁₇Cl₂N₂O₄.
Key Structural and Functional Differences
Benzyl Substituent Variations
- 2,4-Dichlorobenzyl (Target Compound) : The 2,4-dichloro substitution creates a sterically hindered and electron-deficient aromatic system, favoring hydrophobic interactions in biological systems.
- 3,4-Dichlorobenzyl (Compound from ) : The 3,4-dichloro substitution alters the spatial arrangement of the benzyl group, which may affect binding to sterically sensitive targets .
Amide Substituent Variations
- 3,5-Dimethoxyphenyl (Target Compound) : Methoxy groups act as hydrogen-bond acceptors, enhancing interactions with polar residues in enzymes or receptors.
- 3,5-Dichlorophenyl (Compound from ) : Chlorine atoms increase lipophilicity and may enhance blood-brain barrier penetration but reduce hydrogen-bonding capacity .
Pyridine Ring Modifications
- The 5-chloro substitution in ’s compound adds electron-withdrawing effects, which could stabilize the pyridine ring against metabolic oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
